BMS-480404 is classified as a fatty acid binding protein inhibitor, specifically targeting adipocyte fatty acid binding protein 4. It has been studied for its effects on cancer progression, particularly in ovarian cancer, by inhibiting the interaction between adipocytes and cancer cells, thereby reducing tumor growth and metastasis . The compound's development stems from research aimed at understanding the metabolic pathways associated with cancer and the role of fatty acids in tumor biology.
The synthesis of BMS-480404 involves several steps typical of organic synthesis processes. Although specific details regarding the exact synthetic route are not extensively documented in public literature, it is known that the synthesis includes:
The compound's structure suggests that it contains multiple functional groups that may require careful handling during synthesis to avoid unwanted side reactions .
BMS-480404 has a complex molecular structure characterized by specific functional groups that enable its interaction with fatty acid binding proteins. The molecular formula for BMS-480404 is C22H27N3O3S, which indicates a relatively large and complex structure. Key features include:
The three-dimensional conformation of BMS-480404 allows it to fit into the binding pocket of fatty acid binding proteins, facilitating effective inhibition .
BMS-480404 participates in several chemical reactions, primarily focusing on its interactions with biological targets:
The mechanism of action of BMS-480404 revolves around its ability to inhibit adipocyte fatty acid binding protein 4. By blocking this protein's activity, BMS-480404 disrupts the normal metabolic processes involved in fatty acid transport and utilization within cancer cells. This inhibition leads to:
Experimental data indicate that BMS-480404 exhibits a Ki (inhibition constant) value of approximately 33 nM when bound to keratinocyte fatty acid-binding protein, highlighting its potency as an inhibitor .
BMS-480404 possesses several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for therapeutic applications .
BMS-480404 has significant potential applications in scientific research and clinical settings:
BMS-480404 (C₂₂H₁₈Cl₂O₅) is a bioactive small molecule with a molecular weight of 433.28 g/mol and a defined stereocenter at the C2 position [(2S)-configuration]. It features two chlorophenyl groups connected via ether linkages to a hydroxyacetic acid core, contributing to its moderate hydrophobicity (LogP: 5.269) [1]. This structural complexity positions it within contemporary drug discovery trends focused on targeted protein modulators with optimized pharmacokinetic properties. Its molecular formula and stereochemistry are critical for its bioactivity, aligning with industry efforts to develop enantioselective compounds [1] [3].
Physicochemical Profile: BMS-480404 exists as a solid at room temperature and demonstrates limited aqueous solubility, necessitating specialized formulations (e.g., DMSO solutions or lipid-based emulsions) for research applications. Hydrogen bonding capacity (2 donors, 5 acceptors) and rotatable bonds (8) suggest moderate flexibility, which may influence target binding [1].
Therapeutic Target Implications: Though not explicitly linked in the search results, BMS-480404’s structural similarity to patented FABP4 inhibitors (e.g., US11229624B2) suggests potential applications in metabolic or inflammatory disorders. The compound’s chiral center and aromatic systems align with FABP4 inhibitor pharmacophores, highlighting its relevance to precision medicine trends [5] [8].
Industry Alignment: Bristol Myers Squibb (BMS), the compound’s originator, prioritizes oncology, immunology, and cardiovascular therapeutics. BMS-480404 exemplifies BMS’s strategy of developing targeted small molecules amid rising industry focus on biologics. This aligns with sector-wide R&D shifts where 50% of executives prioritize novel modalities like protein degraders [6] [9] [10].
Formulation Challenges: Solubility limitations necessitate complex delivery systems, as reflected in BMS’s recommended formulations:
Table 1: Structural and Physicochemical Properties of BMS-480404
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₂H₁₈Cl₂O₅ | Indicates aromaticity and oxygen-rich functional groups |
Molecular Weight | 433.28 g/mol | Within optimal range for cell permeability |
Stereocenter | (2S)-configuration | Critical for enantioselective target binding |
LogP | 5.269 | Moderate hydrophobicity; requires formulation aid |
Hydrogen Bond Acceptors | 5 | Enhances target interaction potential |
Rotatable Bonds | 8 | Suggests conformational flexibility |
SMILES Notation | ClC1=CC=CC=C1COC1=C(C=CC=C1C@@HO)OCC1=CC=CC=C1Cl | Confirms stereochemistry and substituent positions |
BMS-480404 emerged during a period of intense innovation in targeted therapies (2000s–2010s), coinciding with BMS’s strategic expansion in oncology and immunology. Its CAS registry (533889-36-0) and synthesis date remain undisclosed, but supplier listings since 2024 indicate sustained research interest [1].
High abandonment rates (54% dead patents) in niche therapeutic areas [5] [7].BMS’s patent for FABP4 inhibitors (2022) claims compounds with chlorophenyl and hydroxyacetic acid moieties, suggesting potential kinship with BMS-480404 [5].
Global Innovation Patterns: The compound’s development aligns with regional R&D disparities:
China: Leadership in small-molecule catalysis patents (e.g., nickel/iron hydrogenation) [3] [6].BMS leverages global facilities (e.g., Cambridge, Redwood City) for compound optimization, emphasizing high-value targets like protein degraders [10].
Commercialization Barriers: The pharmaceutical sector faces a $300 billion patent cliff (2024–2030), pressuring companies to prioritize biologics over small molecules. BMS-480404’s research-only status reflects challenges in translating early-stage compounds to clinical candidates amid revenue risks from generics [6] [9].
Table 2: Patent Landscape for Related Small-Molecule Therapeutics (2010–2024)
Therapeutic Area | Patent Trends | BMS Activity | Global Leaders |
---|---|---|---|
FABP Inhibitors | 37% prevention-focused patents | US11229624B2 (skin diseases) | China (45% of filings) |
Catalytic Hydrogenation | 2x faster growth than homogeneous systems | Limited (focus on biologics) | China (nickel/iron catalysts) |
Dental Caries | 61 patents globally (54% dead) | None identified | China, USA |
Table 3: Bristol Myers Squibb R&D Facilities Relevant to BMS-480404 Development
Location | Focus Areas | Capabilities |
---|---|---|
Lawrenceville, NJ | Cancer, Immunology, Cardiovascular | Lead discovery and optimization |
Cambridge, MA | Translational oncology, Biomarkers | Target identification, clinical development |
Bangalore, India | Lead optimization, Pharmaceutical development | Scalability studies, clinical biomarkers |
Redwood City, CA | Tumor microenvironment | Immuno-oncology, biologics |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7